Miltefosine - 58066-85-6

Miltefosine

Catalog Number: EVT-287806
CAS Number: 58066-85-6
Molecular Formula: C21H46NO4P
Molecular Weight: 407.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Miltefosine, chemically known as hexadecylphosphocholine, is a synthetic alkylphospholipid initially developed as an anti-tumor agent. [] It gained prominence for its potent anti-parasitic activity and is currently used in some countries for the treatment of leishmaniasis. [] Despite being an effective drug, its precise mechanism of action and the full spectrum of its biological effects are still under investigation. [] This document explores the scientific research applications of miltefosine, focusing on its chemical properties, mechanisms, and potential applications.

Future Directions
  • Optimizing Miltefosine Therapy: Research is ongoing to optimize miltefosine treatment regimens, particularly for leishmaniasis. This includes investigating shorter treatment durations, combination therapies to enhance efficacy and prevent resistance, and dose adjustments for specific patient populations. [, ]
  • Understanding Resistance Mechanisms: With the emergence of miltefosine resistance, further research is crucial to elucidate the mechanisms of resistance and develop strategies to overcome it. [, , ] This includes investigating genetic factors, such as mutations in the miltefosine transporter gene, and exploring alternative drug targets.
  • Developing Novel Analogs: Synthesizing and evaluating novel miltefosine analogs with improved efficacy, reduced toxicity, and enhanced pharmacological properties is an active area of research. [] These efforts aim to develop next-generation alkylphospholipids with greater therapeutic potential.
Classification

Miltefosine belongs to the class of organic compounds known as phosphocholines. It is categorized under:

  • Kingdom: Organic compounds
  • Super Class: Organic nitrogen compounds
  • Class: Organonitrogen compounds
  • Sub Class: Quaternary ammonium salts
  • Direct Parent: Phosphocholines
Synthesis Analysis

Miltefosine can be synthesized through various methods, with significant advancements in continuous flow synthesis techniques reported recently. Traditional synthesis involves multi-step reactions starting from simple precursors. A notable method includes:

  1. Starting Materials: The synthesis typically begins with choline and an appropriate fatty alcohol (e.g., hexadecanol).
  2. Quaternization: The choline moiety undergoes quaternization to form the alkylphosphocholine structure.
  3. Phosphorylation: The alkyl chain is attached to a phosphate group, which is crucial for its biological activity.

In recent studies, continuous flow chemistry has been integrated into the synthesis process, enhancing efficiency and yield while reducing reaction times compared to batch processes .

Molecular Structure Analysis

Miltefosine has a complex molecular structure characterized by:

  • Chemical Formula: C21_{21}H46_{46}N1_{1}O4_{4}P
  • Molecular Weight: 405.57 g/mol
  • Structure: It features a long hydrophobic alkyl chain (hexadecyl) linked to a phosphocholine head group.

The structure can be represented as follows:

Hexadecylphosphocholine\text{Hexadecylphosphocholine}

The presence of both hydrophilic (phosphate and choline) and hydrophobic (alkyl chain) components allows miltefosine to interact with cellular membranes effectively, influencing its mechanism of action against pathogens.

Chemical Reactions Analysis

Miltefosine undergoes various chemical reactions in biological systems:

  • Metabolism: It is primarily metabolized by phospholipase D, yielding choline and other metabolites that enter intermediary metabolism pathways.
  • Elimination Pathway: The compound exhibits slow elimination rates due to its high plasma protein binding (96%-98%) and long half-lives (primary half-life of approximately 7 days) .

These characteristics contribute to miltefosine's prolonged therapeutic effects but also raise concerns regarding potential accumulation and toxicity during treatment.

Mechanism of Action

Miltefosine exerts its pharmacological effects through multiple mechanisms:

  • Inhibition of Mitochondrial Function: It disrupts mitochondrial processes by inhibiting cytochrome-c oxidase, leading to mitochondrial dysfunction and inducing apoptosis-like cell death in Leishmania parasites .
  • Disruption of Lipid Signaling: By interfering with lipid-dependent signaling pathways, miltefosine affects cellular processes crucial for parasite survival.
  • Antineoplastic Activity: Its antitumor effects are linked to inhibition of phosphatidylcholine biosynthesis and interference with the PI3K/Akt/mTOR signaling pathway, which regulates cell proliferation .
Physical and Chemical Properties Analysis

Miltefosine possesses distinct physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature variations.
  • Bioavailability: After oral administration, miltefosine shows high bioavailability (94% in dogs), indicating effective gastrointestinal absorption .

These properties are critical for its formulation as an oral medication and influence its pharmacokinetic behavior.

Applications

Miltefosine's applications extend beyond treating leishmaniasis:

  • Antifungal Activity: Research indicates broad-spectrum antifungal properties against pathogens like Candida species and Aspergillus fumigatus, making it a candidate for treating systemic fungal infections .
  • Cancer Treatment: Its ability to induce apoptosis in neoplastic cells positions miltefosine as a potential agent in cancer therapy, particularly for tumors resistant to conventional treatments .
  • Research Tool: Miltefosine serves as a valuable tool in pharmacological studies aimed at understanding lipid metabolism and cell signaling pathways.
Historical Development and Repurposing Trajectory of Miltefosine

Origins as an Antineoplastic Agent: Structural Optimization and Early Preclinical Studies

Miltefosine (hexadecylphosphocholine) emerged in the early 1980s as a synthetic alkylphosphocholine derivative initially investigated for oncology. Its phospholipid-like structure—comprising a hexadecyl hydrocarbon chain linked to a phosphocholine head group—was engineered to mimic endogenous cell membrane components. This design aimed to exploit dysregulated lipid metabolism in cancer cells [2] [9]. Early research by Hansjörg Eibl (Max Planck Institute) and Clemens Unger (University of Göttingen) demonstrated selective antitumor activity in rodent models. Key findings included:

  • Tumor-Specific Cytotoxicity: In methylnitrosourea-induced mammary carcinomas, miltefosine achieved 70-90% tumor regression at 150 mg/kg/day doses. Activity was lower in transplantable models (e.g., Walker 256 carcinosarcoma), indicating tumor-type dependency [5] [9].
  • Mechanistic Insights: Unlike conventional chemotherapeutics, miltefosine induced apoptosis by inhibiting phosphatidylcholine biosynthesis and disrupting protein kinase B (Akt)/mitochondrial signaling pathways. This novel mechanism avoided DNA damage but caused gastrointestinal toxicity in animal models [9].
  • Formulation Challenges: As a topical emulsion (6% w/w), it showed efficacy in Phase II trials against cutaneous breast cancer metastases. However, systemic administration was limited by hemolytic effects and narrow therapeutic indices [2] [5].

Table 1: Early Antineoplastic Efficacy of Miltefosine in Preclinical Models

Tumor ModelSpeciesDosage RegimenEfficacyKey Limitations
Methylnitrosourea mammary carcinomaRat150 mg/kg/day × 10d90% tumor regressionSevere gastrointestinal toxicity
Benzo(a)pyrene sarcomaRat100 mg/kg/day × 14d40-60% growth inhibitionLimited systemic tolerability
Transplantable Walker 256Rat120 mg/kg/day × 7d<20% growth inhibitionLow tumor sensitivity

By the late 1980s, interest in miltefosine as an anticancer agent waned due to these pharmacological constraints, setting the stage for therapeutic repurposing [5] [9].

Serendipitous Discovery of Antileishmanial Activity: In Vitro and Animal Model Breakthroughs

In 1987, researchers at the London School of Hygiene & Tropical Medicine (LSHTM) led by Dr. Simon Croft identified miltefosine’s antiparasitic properties during a screen of alkylphospholipids. This discovery was pivotal for leishmaniasis therapeutics [4] [5]:

  • In Vitro Potency: Miltefosine exhibited 50% inhibitory concentrations (IC50) of 8–20 µM against Leishmania donovani amastigotes in macrophages—comparable to pentavalent antimonials but with a novel mechanism involving cytochrome c oxidase inhibition and apoptosis-like cell death [4] [9].
  • Oral Efficacy in Models: In L. donovani-infected hamsters, an 8-day oral regimen (12.8 mg/kg/day) achieved >99% parasite suppression. Crucially, it demonstrated 600-fold higher potency than sodium stibogluconate in murine visceral leishmaniasis (VL) models, making it the first viable oral therapy [4] [5].
  • Species-Specific Sensitivity: L. donovani and L. infantum (VL agents) showed greater susceptibility than cutaneous species (L. major), informing later clinical applications [9].

Table 2: Miltefosine’s Antileishmanial Activity in Preclinical Studies

Parasite Stage/ModelAssay SystemMiltefosine EfficacyReference Compound Efficacy
L. donovani amastigotesMacrophage cultureIC50: 8 µMSodium stibogluconate IC50: 320 µM
L. infantum visceral infectionHamster model12.8 mg/kg/day × 8d: >99% clearanceAmphotericin B ED90: 1.5 mg/kg
L. braziliensis cutaneousMouse footpad lesionsED50: 15 mg/kgPentamidine ED50: 8 mg/kg

This translational leap was enabled by miltefosine’s unique pharmacokinetics: high oral bioavailability (82–94% in mammals) and accumulation in reticuloendothelial organs housing parasites [4] [9].

Public-Private Partnerships in Tropical Disease Drug Development: WHO and ICMR Collaborations

The development of miltefosine for leishmaniasis exemplifies how cross-sector collaborations overcome barriers in neglected disease drug delivery. Key partnerships included:

  • WHO TDR-Zentaris Agreement (1995): The WHO’s Special Programme for Research in Tropical Diseases (TDR) partnered with Zentaris GmbH (formerly Asta Medica) to co-fund clinical trials. TDR secured affordable pricing commitments for endemic regions while Zentaris provided drug supply and regulatory expertise [3] [5].
  • Indian Council of Medical Research (ICMR) Leadership: ICMR facilitated Phase II/III trials in Bihar, India—a hyperendemic VL region with emerging antimonial resistance. Its Rajendra Memorial Research Institute (RMRIMS) became pivotal for site coordination and data collection [3] [6].
  • Capacity Building: WHO TDR trained 15 Indian research centers in Good Clinical Practice (GCP) and established standardized labs. This enabled high-quality data for regulatory submissions:
  • Centralized slide reading with 10% validation by independent experts
  • Harmonized labs for pharmacovigilance in Phase IV studies [3]
  • Phase IV Access Expansion: Post-approval (India, 2002), ICMR led a 20-site trial across India and Nepal, proving miltefosine’s real-world effectiveness. This paved the way for WHO essential medicine listing (2005) [3] [6].

Table 3: Milestones in Miltefosine’s Collaborative Development

PhaseTimelineContributorsKey Outcomes
Preclinical1987–1995LSHTM, Max Planck InstituteOral efficacy proof-of-concept in VL models
Phase II1998–2000WHO TDR, Zentaris, ICMR94% cure rate in 120 Indian VL patients
Phase III2000–2002ICMR, Kala Azar control program95% efficacy in 299 patients; India approval (2002)
Phase IV2003–2005ICMR, SEARO, Nepal partnersField effectiveness in 1,500+ patients

This model established sustainable research infrastructure in endemic regions and accelerated access to the first oral leishmaniasis therapy [3] [5] [6].

Concluding Perspectives

Miltefosine’s trajectory—from failed anticancer candidate to essential antiparasitic—highlights how mechanism-agnostic drug repurposing, combined with equitable partnerships, can address therapeutic voids in neglected diseases. Its development underscores the importance of: 1) Leveraging serendipitous findings through rigorous preclinical validation; 2) Aligning commercial and public health incentives via shared-risk models; and 3) Building local research capacity for sustainable implementation. Future efforts should apply this framework to other overlooked tropical pathogens [3] [4] [5].

Properties

CAS Number

58066-85-6

Product Name

Miltefosine

IUPAC Name

hexadecyl 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C21H46NO4P

Molecular Weight

407.6 g/mol

InChI

InChI=1S/C21H46NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-27(23,24)26-21-19-22(2,3)4/h5-21H2,1-4H3

InChI Key

PQLXHQMOHUQAKB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

Miltefosin CHePCHexadecylphosphocholineHDPCHexadecylphosphorylcholineMiltefosinum; mpavido; Miltex; Choline Phosphate Hexadecyl Ester Hydroxide Inner Salt; hexadecylphosphocholine; Miltefosin; Miltefosina; Miltefosinum;

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.